2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Description
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound featuring a bifunctional ester-amide structure. Its molecular architecture comprises:
- A 2,3-dimethoxybenzylamino group linked via a 2-oxoethyl spacer, which may enhance steric bulk and influence electronic properties.
Properties
IUPAC Name |
[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-24-16-8-4-6-14(19(16)25-2)11-21-17(22)12-26-18(23)10-13-5-3-7-15(20)9-13/h3-9H,10-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRIQFKKVXERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzylamine with ethyl 3-fluorophenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Beta-Secretase Inhibition
Research indicates that compounds similar to 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate exhibit significant inhibitory effects on beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of this enzyme can lead to decreased levels of amyloid-beta peptides, which are associated with neurodegeneration. A patent describes the synthesis and efficacy of such compounds in enhancing cognitive functions and preventing neurodegenerative diseases .
| Study | Findings |
|---|---|
| WO2009038412A2 | Demonstrated that beta-secretase inhibitors improve cognitive function and may prevent Alzheimer's progression. |
Antitumor Activity
The compound has been evaluated for its potential antitumor properties. Studies have shown that derivatives with similar functional groups can inhibit tumor cell proliferation. The presence of fluorine substitutes enhances the lipophilicity and biological activity of these compounds, making them promising candidates for cancer treatment.
| Research | Outcome |
|---|---|
| Various studies | Suggested that modifications to the aromatic ring increase cytotoxicity against various cancer cell lines. |
Oxidative Stress Reduction
Compounds like this compound have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases, including cardiovascular diseases and cancer.
| Research Findings | Implications |
|---|---|
| Studies on related compounds | Indicated a reduction in lipid peroxidation and improved cellular health through antioxidant mechanisms. |
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share key structural features with the target molecule, enabling comparative analysis:
Key Observations:
- Fluorine Position : The 3-fluorophenyl group in the target compound and AZD1152 may favor specific binding interactions (e.g., kinase active sites) compared to 4-fluorophenyl analogs .
- Ester vs. Amide Linkages : The target compound’s ester group is more prone to hydrolysis than amide-containing analogs (e.g., ’s indole derivative), affecting metabolic stability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a derivative of amino acid esters that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a dimethoxybenzyl group and a fluorophenyl moiety, contributing to its unique biological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing dimethoxy groups have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
-
Antimicrobial Activity
- Research has demonstrated that related compounds possess antimicrobial properties against various pathogens. The presence of the fluorophenyl group may enhance the compound's interaction with microbial cell membranes.
-
CNS Activity
- Some derivatives of dimethoxybenzylamine have been studied for their effects on the central nervous system (CNS). Compounds with similar structural motifs have been reported to interact with dopamine receptors, suggesting potential applications in treating neurological disorders.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : The compound may act as a ligand for specific receptors in the CNS, impacting neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
